molecular formula C7H9NaO3 B2686045 Sodium;2-[(1R,2S)-2-hydroxycyclopent-3-en-1-yl]acetate CAS No. 2411181-36-5

Sodium;2-[(1R,2S)-2-hydroxycyclopent-3-en-1-yl]acetate

Cat. No. B2686045
CAS RN: 2411181-36-5
M. Wt: 164.136
InChI Key: XRWABCAVHDCGGH-PHDIDXHHSA-N
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Description

Sodium;2-[(1R,2S)-2-hydroxycyclopent-3-en-1-yl]acetate, also known as sodium HCA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a derivative of hydroxycitric acid, which is commonly found in the fruit rinds of Garcinia cambogia.

Scientific Research Applications

Structural and Spectroscopic Studies : The study of sodium (2-carbamoylphenoxy) acetate salt revealed its crystal structure and highlighted the supramolecular self-assembly facilitated by hydrogen bonds and various intermolecular interactions. Spectroscopic analysis (FT-IR and Raman) alongside theoretical density functional theory (DFT) frequency calculations provided insights into its molecular vibrations, potentially relevant for understanding the properties of similar sodium acetate compounds (Turza et al., 2020).

Synthetic Applications : Research on the synthesis of 4,4-disubstituted cyclohexenones via Baeyer–Villiger fragmentation highlights the role of sodium acetate in promoting specific organic transformations. This suggests potential synthetic utility for similar sodium acetate derivatives in facilitating or catalyzing chemical reactions (Madge & Holmes, 1980).

Metal Ion Coordination : The crystal structure of the lutetium(III) chelate of DOTA balanced by sodium cations provides an example of sodium's role in the coordination of metal ions within complex structures. Such findings could inform the use of sodium acetate derivatives in the design of metal ion complexes for various applications, including catalysis and materials science (Aime et al., 1996).

Catalytic and Chemical Reactions : Sodium-promoted Claisen ester condensations and other reactions illustrate the chemical versatility and catalytic potential of sodium compounds. Understanding these reactions can provide insights into the reactivity and possible applications of Sodium;2-[(1R,2S)-2-hydroxycyclopent-3-en-1-yl]acetate in organic synthesis and catalysis (Burdon & McLoughlin, 1964).

Borate Impregnated Paper Chromatography : The study on the chromatography of phenolic compounds on borate impregnated paper, involving sodium compounds, contributes to analytical chemistry by providing methods for the separation and analysis of complex mixtures. Such methodologies could be relevant for the analysis of acetate derivatives and related compounds (Jurd, 1960).

properties

IUPAC Name

sodium;2-[(1R,2S)-2-hydroxycyclopent-3-en-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3.Na/c8-6-3-1-2-5(6)4-7(9)10;/h1,3,5-6,8H,2,4H2,(H,9,10);/q;+1/p-1/t5-,6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDFACUPSOPYFX-KGZKBUQUSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(C1CC(=O)[O-])O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C[C@H]([C@H]1CC(=O)[O-])O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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